molecular formula C19H21ClN4O3 B10996944 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10996944
M. Wt: 388.8 g/mol
InChI Key: QNTIODOLJSMCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a chlorophenyl group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and 3-hydroxybenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21ClN4O3/c20-14-4-6-16(7-5-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-2-1-3-17(25)12-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26)

InChI Key

QNTIODOLJSMCHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.